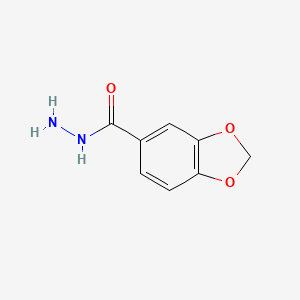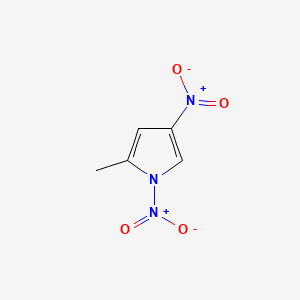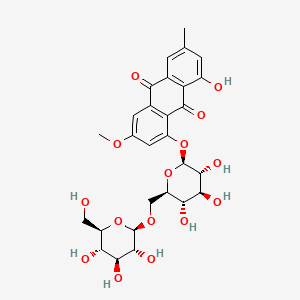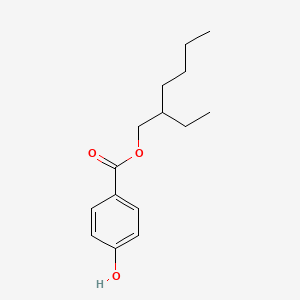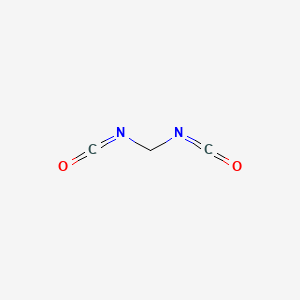
5-(4-硝基苯基)呋喃-2-羧酸
描述
5-(4-Nitrophenyl)furan-2-carboxylic acid is a compound that has garnered interest in scientific research due to its potential in various applications, particularly in the development of antimycobacterial agents targeting iron acquisition in mycobacterial species. This compound is part of the 5-phenyl-furan-2-carboxylic acids class, which has emerged as innovative potential therapeutics in this field.
Synthesis Analysis
The synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic acid involves detailed preparation methodologies that have been explored to enhance its properties for further application. The preparation and structural analysis of this compound, including its derivatives, are crucial for understanding its potential as an antimycobacterial agent. The compound and its derivatives like methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate have been analyzed using techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD to provide insight into its structural characteristics (Mori et al., 2022).
Molecular Structure Analysis
The molecular structure of 5-(4-Nitrophenyl)furan-2-carboxylic acid has been determined through various analyses, including co-crystallization experiments targeting the molecular interactions between these compounds and their protein targets in M. tuberculosis. This structural determination is pivotal for the development of targeted therapies against tuberculosis (Mori et al., 2022).
Chemical Reactions and Properties
The chemical properties and reactions of 5-(4-Nitrophenyl)furan-2-carboxylic acid and its derivatives have been explored in the context of their potential pharmaceutical applications. Studies have focused on the thermodynamic properties and solubility of these compounds in various solvents, providing valuable data for their formulation and application in medicinal chemistry.
Physical Properties Analysis
Analyses of the physical properties, such as the solubility and thermodynamic parameters of 5-(4-Nitrophenyl)furan-2-carboxylic acid in different solvents, have been conducted to understand its behavior under various conditions. These studies are crucial for the compound's application in drug formulation and delivery systems (Sobechko et al., 2021; Horak et al., 2023).
科学研究应用
抗结核药
抗结核药领域不断发展的研究导致了几个新的潜在药物类别的鉴定 . 其中,5-苯基呋喃-2-羧酸作为一种创新的潜在治疗药物出现 . 它们靶向分枝杆菌物种中的铁获取 ,这是结核分枝杆菌存活和毒力所必需的关键过程 .
药物发现
5-(4-硝基苯基)呋喃-2-羧酸是一种用于科学研究的多功能化学化合物. 它表现出有趣的性质,并在包括药物发现的各个领域得到应用. 它可以用作合成具有潜在治疗效果的更复杂分子的构建块.
材料科学
在材料科学领域,5-(4-硝基苯基)呋喃-2-羧酸可用于开发新材料. 其独特的化学结构可以影响所得材料的性质,例如其稳定性、反应性或光学性质.
有机合成
5-(4-硝基苯基)呋喃-2-羧酸也可用于有机合成. 它可以作为合成各种有机化合物的起始原料或中间体.
分子相互作用的研究
为了表征这些化合物与其蛋白质靶标(来自结核分枝杆菌的 MbtI)之间的分子相互作用,通过共结晶实验获得了 5-(4-硝基苯基)呋喃-2-羧酸的结构 . 这可以提供有关化合物结合模式和亲和力的宝贵见解,从而可以指导设计更有效的抑制剂 .
抗毒力策略的开发
一种创新的方法是设计针对感染建立所需的特异性分子途径的抗毒力策略,尽管这些途径对于病原体的生存是可有可无的 . 在过去的几十年中,已经研究了大量源自天然来源或化学合成的化合物作为新的潜在抗结核候选药物 .
未来方向
5-phenyl-furan-2-carboxylic acids, including 5-(4-Nitrophenyl)furan-2-carboxylic acid, have emerged as innovative potential therapeutics, targeting iron acquisition in mycobacterial species . This suggests that future research may focus on further characterizing these compounds and their potential therapeutic applications.
作用机制
Target of Action
The primary target of 5-(4-Nitrophenyl)furan-2-carboxylic acid is the iron acquisition process in mycobacterial species . This compound specifically interacts with a protein called MbtI from Mycobacterium tuberculosis .
Mode of Action
5-(4-Nitrophenyl)furan-2-carboxylic acid interacts with its protein target, MbtI, from Mycobacterium tuberculosis . The exact nature of this interaction is still under investigation, but it is known that this compound has the potential to interfere with the iron acquisition process in mycobacterial species .
Biochemical Pathways
The affected biochemical pathway is the siderophore-mediated iron acquisition in Mycobacterium tuberculosis . Iron acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host .
Result of Action
The result of the action of 5-(4-Nitrophenyl)furan-2-carboxylic acid is the potential disruption of iron acquisition in mycobacterial species . This disruption could inhibit the growth of the bacteria and help in the treatment of diseases caused by these organisms.
Action Environment
The action of 5-(4-Nitrophenyl)furan-2-carboxylic acid can be influenced by various environmental factors. For instance, it is sensitive to light and can degrade upon exposure. Therefore, the storage and handling conditions of this compound can significantly impact its efficacy and stability.
生化分析
Biochemical Properties
5-(4-Nitrophenyl)furan-2-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of the salicylate synthase enzyme MbtI from Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of siderophores, which are essential for iron acquisition in mycobacterial species . The compound interacts with MbtI by binding to its active site, thereby inhibiting its activity and disrupting iron homeostasis in the bacteria . Additionally, 5-(4-Nitrophenyl)furan-2-carboxylic acid has been shown to interact with other proteins involved in iron metabolism, further highlighting its potential as an antitubercular agent .
Cellular Effects
The effects of 5-(4-Nitrophenyl)furan-2-carboxylic acid on various types of cells and cellular processes have been extensively studied. In mycobacterial cells, the compound disrupts iron acquisition by inhibiting the salicylate synthase enzyme MbtI, leading to impaired growth and survival of the bacteria . In mammalian cells, 5-(4-Nitrophenyl)furan-2-carboxylic acid has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in iron metabolism and oxidative stress responses, thereby affecting cellular function .
Molecular Mechanism
The molecular mechanism of action of 5-(4-Nitrophenyl)furan-2-carboxylic acid involves its binding interactions with biomolecules, particularly the salicylate synthase enzyme MbtI. By binding to the active site of MbtI, the compound inhibits its enzymatic activity, preventing the conversion of chorismate to salicylate, a key step in siderophore biosynthesis . This inhibition disrupts iron acquisition in mycobacterial cells, leading to impaired growth and survival . Additionally, 5-(4-Nitrophenyl)furan-2-carboxylic acid may also interact with other enzymes and proteins involved in iron metabolism, further contributing to its antitubercular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Nitrophenyl)furan-2-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 5-(4-Nitrophenyl)furan-2-carboxylic acid can have sustained effects on cellular function, particularly in terms of inhibiting iron acquisition and disrupting bacterial growth . The compound’s effects may diminish over time due to potential adaptive responses in the target cells .
Dosage Effects in Animal Models
The effects of 5-(4-Nitrophenyl)furan-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits the growth of Mycobacterium tuberculosis without causing significant toxicity . At higher doses, 5-(4-Nitrophenyl)furan-2-carboxylic acid may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .
Metabolic Pathways
5-(4-Nitrophenyl)furan-2-carboxylic acid is involved in metabolic pathways related to iron acquisition and metabolism. The compound interacts with enzymes such as salicylate synthase MbtI, which catalyzes the conversion of chorismate to salicylate, a precursor for siderophore biosynthesis . By inhibiting this enzyme, 5-(4-Nitrophenyl)furan-2-carboxylic acid disrupts the metabolic flux of iron acquisition pathways, leading to reduced siderophore production and impaired iron homeostasis in mycobacterial cells .
Transport and Distribution
Within cells and tissues, 5-(4-Nitrophenyl)furan-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound may be taken up by cells via active transport mechanisms and subsequently distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness as an antitubercular agent .
Subcellular Localization
The subcellular localization of 5-(4-Nitrophenyl)furan-2-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzyme MbtI . Additionally, 5-(4-Nitrophenyl)furan-2-carboxylic acid may undergo post-translational modifications or interact with targeting signals that direct it to specific cellular compartments or organelles . These localization patterns are essential for its inhibitory effects on iron acquisition and bacterial growth .
属性
IUPAC Name |
5-(4-nitrophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-11(14)10-6-5-9(17-10)7-1-3-8(4-2-7)12(15)16/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZTYDPWMQBTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950865 | |
| Record name | 5-(4-Nitrophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28123-73-1 | |
| Record name | 5-(4-Nitrophenyl)-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28123-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Nitrophenyl)-2-furoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028123731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Nitrophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Nitrophenyl)-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-(4-Nitrophenyl)furan-2-carboxylic acid interact with its biological target and what are the downstream effects?
A: 5-(4-Nitrophenyl)furan-2-carboxylic acid and its derivatives belong to the 5-phenyl-furan-2-carboxylic acid class of compounds. These compounds are promising antimycobacterial agents that interfere with iron homeostasis in Mycobacterium tuberculosis. [, ] Specifically, they target the enzyme MbtI, which is involved in the biosynthesis of mycobactin. Mycobactins are iron-chelating molecules (siderophores) essential for M. tuberculosis to acquire iron, a critical nutrient for its survival and growth. By inhibiting MbtI, these compounds disrupt iron acquisition, ultimately leading to the death of the bacteria.
Q2: What is the structural characterization of 5-(4-Nitrophenyl)furan-2-carboxylic acid?
A2:
- Molecular Formula: C11H7NO5 []
- Spectroscopic Data: The compound's structure has been confirmed using various spectroscopic techniques including 1H NMR, 13C NMR, and HRMS. Additionally, Single Crystal X-ray Diffraction (SC-XRD) analysis has been conducted to determine its crystal structure. [, ]
Q3: What is known about the Structure-Activity Relationship (SAR) of 5-(4-Nitrophenyl)furan-2-carboxylic acid?
A: While limited information is available specifically on the SAR of 5-(4-Nitrophenyl)furan-2-carboxylic acid, research suggests that modifications to the phenyl ring substituents in 5-phenyl-furan-2-carboxylic acids can significantly impact their antimycobacterial activity and potency. [] For instance, introducing a fluorine atom at the 2-position of the phenyl ring, as in Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate, is one such modification that has been explored. [] Further research is needed to fully elucidate the SAR and identify the structural features critical for optimal activity.
Q4: What is the thermodynamic profile of 5-(4-Nitrophenyl)furan-2-carboxylic acid in different solvents?
A: Studies have investigated the solubility of 5-(4-Nitrophenyl)furan-2-carboxylic acid in propan-2-ol and ethyl acetate at different temperatures. [, ] From these data, thermodynamic parameters such as enthalpy and entropy of dissolution, enthalpy and entropy of melting, and enthalpy and entropy of mixing have been calculated. These studies provide insights into the compound's thermodynamic behavior in different solvents, which can be valuable for understanding its solubility, crystallization, and potential formulation development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1R,2R,5S,6S,7S,10R,12S,13S)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B1217043.png)
![2-Methyl-2-[[4,5,5,5-tetrafluoro-4-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-2-[1,2,2,2-tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]ethyl]pentanoyl]amino]propane-1-sulfonic acid](/img/structure/B1217045.png)


![2-methoxy-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B1217049.png)
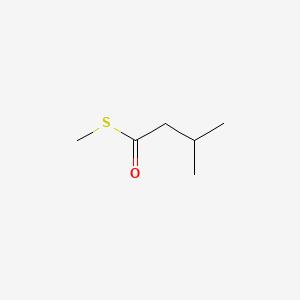
![[Ethyl({[ethyl(phenyl)carbamothioyl]disulfanyl}carbothioyl)amino]benzene](/img/structure/B1217054.png)

